molecular formula C24H40O4 B7812471 3,7-Dihydroxycholan-24-oic acid

3,7-Dihydroxycholan-24-oic acid

货号: B7812471
分子量: 392.6 g/mol
InChI 键: RUDATBOHQWOJDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,7-Dihydroxycholan-24-oic acid, more widely known in research and medicine as Ursodeoxycholic Acid (UDCA) or Ursodiol, is a naturally occurring bile acid with significant therapeutic and investigative value . As a secondary bile acid formed by the metabolism of primary bile acids by intestinal bacteria, UDCA has become a cornerstone compound in hepatobiliary research . Its primary research applications focus on the study of cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC), and the investigation of mechanisms for cholesterol gallstone dissolution . Researchers also utilize UDCA to explore therapies for cystic fibrosis-associated liver disease, biliary dyspepsia, and non-alcoholic steatohepatitis (NASH) . The research value of UDCA lies in its multi-faceted mechanism of action. It acts as a cytoprotective agent by displacing more toxic, hydrophobic bile acids (like chenodeoxycholic acid and deoxycholic acid) from the endogenous bile acid pool, thereby reducing bile-induced damage to liver cells (hepatocytes) and the bile duct lining (cholangiocytes) . Furthermore, it exhibits choleretic properties by stimulating bile flow from the liver, anti-apoptotic effects by stabilizing mitochondria and inhibiting cell death pathways, and immunomodulatory activity by reducing the presentation of autoantigens and the release of inflammatory cytokines . Its chemical profile includes the molecular formula C24H40O4 and an average molecular mass of 392.57 g/mol . When pure, it typically presents as a white, crystalline powder . This product is intended for laboratory research purposes only and is not classified or intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Hypochlorite-Mediated Oxidation

A widely cited method involves oxidizing cholic acid methyl ester derivatives using sodium bromate (NaBrO₃) and ceric ammonium nitrate (CAN). In a representative procedure, 0.2 M NaBrO₃ (1.5 equivalents per hydroxyl group) is added to a slurry of cholic acid derivative and CAN (0.05 equivalents) in 20% aqueous acetonitrile at 80°C. The reaction progresses over 20 minutes, yielding 3,7-dihydroxycholan-24-oic acid precursors with 92% efficiency after quenching with Na₂S₂O₃ and recrystallization.

Critical Parameters :

  • Temperature : 80°C optimal for preventing side reactions

  • Solvent : Acetonitrile-water (4:1) enhances reagent solubility

  • Oxidant Ratio : Excess NaBrO₃ ensures complete hydroxylation

Diethylazodicarboxylate (DEAD)-Assisted Esterification

Triphenylphosphine (PPh₃) and DEAD facilitate selective formylation of cholic acid methyl ester’s 3-hydroxyl group. Reacting cholic acid methyl ester with formic acid in benzene-THF (1:1) at room temperature for 15 minutes, followed by overnight stirring, yields 3-formyloxy-7,12-dihydroxycholan-24-oic acid methyl ester. Although this method’s yield is unspecified, its stereochemical fidelity is notable.

Enzymatic Synthesis via Cytochrome P450 Isoforms

CYP7A1/CYP8B1-Catalyzed Hydroxylation

Chenodeoxycholic acid (CDCA), a structural analog, is biosynthesized from cholesterol via CYP7A1 and CYP8B1. Analogous pathways may apply to this compound:

  • CYP7A1 initiates 7α-hydroxylation of cholesterol

  • CYP8B1 mediates 12α-hydroxylation

  • CYP27A1 oxidizes the side chain to carboxylate

Advantages :

  • Stereoselectivity : Enzymes ensure 3α,7α-dihydroxy configuration

  • Mild Conditions : Aqueous buffers, 37°C, pH 7.4

Limitations :

  • Low Throughput : Multi-step purification required

  • Cost : Recombinant enzyme production is expensive

Chemical Modification of Bile Acid Precursors

Acetylation-Oxidation Sequence

A three-step protocol converts cholic acid to this compound:

StepReagentsConditionsProduct
1HCl/MeOHReflux, 5hCholic acid methyl ester
2Ac₂O, Et₃NCH₂Cl₂, RT, 2h3,7-Diacetyl cholate
3NaBrO₃, CAN80°C, 20min12-Oxo intermediate

Final hydrolysis with NaOH/ethanol (reflux, 2h) yields the target compound.

Hypochlorite-Mediated Side-Chain Oxidation

Bile acids with pre-existing hydroxyl groups undergo selective oxidation using tert-butyl hypochlorite (t-BuOCl). For example, methyl 3,7α-diacetoxy-12-oxo-5β-cholanoate is treated with t-BuOCl in ethyl acetate/MeOH (3:1) to install the 24-carboxyl group.

Catalytic Hydrogenation

Palladium-Catalyzed Reduction

Pd/C (10% w/w) under H₂ (1 atm) reduces keto intermediates to 3,7-diols. A representative procedure details:

  • Substrate : 12-Oxo-chenodeoxycholic acid

  • Catalyst : 10% Pd/C

  • Solvent : Ethanol/H₂O (9:1)

  • Yield : 85–90% after 4h at 50°C

Mechanistic Insight :
Pd adsorbs H₂, facilitating ketone → alcohol conversion via Langmuir-Hinshelwood kinetics.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
NaBrO₃/CAN Oxidation92ModerateIndustrial
Enzymatic (CYP)35–40HighLab-scale
Pd/C Hydrogenation85–90LowPilot-scale

Key Observations :

  • Chemical Methods dominate industrially due to higher yields

  • Enzymatic Routes preferred for chiral purity but require optimization

化学反应分析

Types of Reactions: 3,7-Dihydroxycholan-24-oic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or ozone may be used to introduce additional oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Various nucleophiles and electrophiles can be used to replace specific atoms or groups within the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, which may have different biological activities and applications.

科学研究应用

Medical Applications

3,7-Dihydroxycholan-24-oic acid has shown promise in several medical applications:

  • Liver Diseases : Research indicates that bile acids, including this compound, can influence liver function and may be used therapeutically for conditions like cholestasis and liver fibrosis .
  • Gallstones : The compound's ability to modulate bile composition suggests its potential use in preventing or treating gallstone formation by altering the solubility of cholesterol in bile.
  • Neurodegenerative Diseases : Studies have investigated the role of bile acids in neuroprotection. For instance, tauroursodeoxycholic acid (TUDCA), a derivative related to this compound, has been shown to inhibit apoptosis in neurodegenerative models . This opens avenues for exploring this compound's neuroprotective properties.

Biochemical Research

The compound is extensively studied for its role in bile acid metabolism:

  • Metabolic Pathways : It serves as a substrate for various enzymes involved in bile acid synthesis and modification. Understanding these pathways can help elucidate metabolic disorders related to bile acids .
  • Cellular Mechanisms : Research has demonstrated that this compound can modulate cellular processes such as apoptosis and inflammation through its interaction with specific receptors in cells .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound:

  • Chromatography : It is often employed in high-performance liquid chromatography (HPLC) methods for the analysis of bile acids in biological samples. Its unique structural properties allow for effective separation and identification of bile acids in complex mixtures .

Industrial Applications

The compound has potential uses in the pharmaceutical industry:

  • Drug Development : Due to its biological activity, this compound may serve as a lead compound for developing new drugs targeting metabolic disorders and liver diseases .

Case Study 1: Bile Acid Profiles in Liver Disease

A study profiling bile acids in patients with liver disease found significant alterations in the levels of this compound compared to healthy controls. The research highlighted its potential as a biomarker for liver dysfunction and its role in understanding the pathophysiology of liver diseases .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of TUDCA derivatives on neuronal cells under stress conditions. The study demonstrated that derivatives of this compound could reduce cell death and inflammation markers, suggesting therapeutic potential for neurodegenerative diseases .

作用机制

The mechanism by which 3,7-dihydroxycholan-24-oic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to bile acid receptors in the liver and intestines, influencing bile acid synthesis and secretion. This interaction plays a crucial role in regulating lipid metabolism and maintaining overall metabolic balance.

相似化合物的比较

Chenodeoxycholic Acid (CDCA)

  • Structure : (3α,5β,7α)-3,7-Dihydroxycholan-24-oic acid
  • Molecular Formula : C₂₄H₄₀O₄ (MW: 392.57 g/mol)
  • Key Difference : The hydroxyl group at position 7 is in the α -orientation (vs. β in UDCA) .
  • Biological Activity : CDCA is a primary bile acid used to dissolve cholesterol gallstones but causes dose-dependent diarrhea and hepatotoxicity .
  • Therapeutic Use : Approved for gallstone dissolution but largely replaced by UDCA due to better tolerability .

(3α,6α)-3,6-Dihydroxycholan-24-oic Acid

  • Structure : Hydroxyl groups at positions 3α and 6α.
  • Molecular Formula : C₂₄H₄₀O₄ (MW: 392.57 g/mol) .
  • Key Difference : Hydroxylation at position 6 instead of 7.
  • Biological Activity: Limited data, but altered hydroxylation may affect membrane interactions and solubility .

3,7-Dihydroxy-12-oxocholan-24-oic Acid

  • Structure : Hydroxyl groups at 3α and 7β, with a 12-oxo group.
  • Molecular Formula : C₂₄H₃₈O₅ (MW: 406.56 g/mol) .
  • Key Difference : Introduction of a 12-keto group increases oxidation state.
  • Biological Activity : The 12-oxo group may reduce hydrophilicity and alter receptor binding (e.g., FXR or TGR5) .

(5β)-3,7-Dioxocholan-24-oic Acid

  • Structure : Ketone groups at positions 3 and 7.
  • Molecular Formula : C₂₄H₃₆O₄ (MW: 388.55 g/mol) .
  • Key Difference : Oxidized 3,7-positions instead of hydroxylated.
  • Biological Activity : Increased hydrophobicity reduces solubility and may limit therapeutic utility .

Dehydrocholic Acid

  • Structure : (5β)-3,7,12-Trioxocholan-24-oic acid.
  • Molecular Formula : C₂₄H₃₄O₅ (MW: 426.53 g/mol) .
  • Key Difference : Trioxo groups at positions 3, 7, and 12.
  • Biological Activity : Used as a hydrocholeretic agent to increase bile flow but lacks therapeutic relevance in cholestasis .

Physicochemical and Pharmacological Comparison

Compound Hydroxyl/Oxo Positions Molecular Formula Molecular Weight (g/mol) Key Therapeutic Use Solubility Profile
UDCA 3α-OH, 7β-OH C₂₄H₄₀O₄ 392.57 Cholestasis, gallstones High hydrophilicity
CDCA 3α-OH, 7α-OH C₂₄H₄₀O₄ 392.57 Gallstone dissolution Moderate hydrophilicity
3,6-Dihydroxy analog 3α-OH, 6α-OH C₂₄H₄₀O₄ 392.57 Under research Moderate hydrophilicity
3,7-Dihydroxy-12-oxo 3α-OH, 7β-OH, 12-oxo C₂₄H₃₈O₅ 406.56 Experimental Reduced solubility
3,7-Diketo 3-oxo, 7-oxo C₂₄H₃₆O₄ 388.55 Synthetic intermediate Low solubility
Dehydrocholic acid 3-oxo, 7-oxo, 12-oxo C₂₄H₃₄O₅ 426.53 Hydrocholeretic agent Very low solubility

生物活性

3,7-Dihydroxycholan-24-oic acid, also known as a bile acid derivative, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C24H40O4
  • Molecular Weight: 392.58 g/mol
  • IUPAC Name: this compound

This compound is characterized by two hydroxyl groups at the 3 and 7 positions, which play a crucial role in its biological functions and interactions with various cellular receptors.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Bile Acid Receptor Interaction: The hydroxyl groups enhance binding affinity to bile acid receptors (e.g., FXR - Farnesoid X receptor), influencing metabolic pathways related to glucose and lipid metabolism.
  • Calcium Channel Modulation: Research indicates that this compound can modulate large conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, leading to relaxation effects in vascular tissues .
  • Neuroprotective Effects: Studies have shown that bile acids can exert neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Metabolism Regulation: It plays a role in regulating bile acid metabolism and enterohepatic circulation, impacting conditions such as inflammatory bowel disease (IBD) .
  • Therapeutic Potential: The compound has been investigated for its potential in treating liver diseases, gallstones, and metabolic disorders. Its ability to influence lipid absorption and cholesterol metabolism makes it a candidate for therapeutic development .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Smooth Muscle ActivityDemonstrated increased BKCa channel activity leading to smooth muscle relaxation.
NeuroprotectionShowed potential neuroprotective effects in models of neurodegeneration.
Bile Acid ProfilesEvaluated bile acid profiles in IBD patients, highlighting the role of bile acids in disease pathology.

Notable Research Outcomes

  • Smooth Muscle Relaxation: In vitro studies revealed that this compound significantly increased the activity of BKCa channels in rabbit mesenteric artery smooth muscle cells. This suggests a mechanism for peripheral vascular resistance modulation .
  • Neuroprotective Properties: A study indicated that bile acids could provide neuroprotection against oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions like Parkinson's disease .
  • Impact on Bile Acid Metabolism: Research profiling bile acids in patients with Alzheimer's disease found altered levels of secondary bile acids, including those derived from this compound, suggesting a link between bile acid metabolism and neurodegenerative processes .

常见问题

Q. What are the implications of this compound in cholesterol metabolism, and how can this be studied in vivo?

  • Methodological Answer : Administer the compound to C57BL/6 mice fed a high-cholesterol diet. Monitor hepatic CYP7A1 activity (via qPCR) and fecal bile acid excretion (GC-MS). Compare with knockout models (e.g., FXR⁻/⁻) to isolate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dihydroxycholan-24-oic acid
Reactant of Route 2
3,7-Dihydroxycholan-24-oic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。